

Technical Support Center: D-Mannitol-13C6

MS/MS Analysis

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Compound of Interest

Compound Name: *D-Mannitol-13C6*

Cat. No.: *B12056903*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the MS/MS analysis of **D-Mannitol-13C6**.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ions for **D-Mannitol-13C6** in ESI-MS?

A: In electrospray ionization (ESI), D-Mannitol and its isotopic variants can form several types of precursor ions depending on the ion source polarity and mobile phase composition. Sugars and sugar alcohols commonly form adducts with cations or lose a proton.^{[1][2][3]} The molecular weight of **D-Mannitol-13C6** is approximately 188.13 g/mol.^[4]

Table 1: Common Precursor Ions for D-Mannitol & **D-Mannitol-13C6**

Ion Type	D-Mannitol (C ₆ H ₁₄ O ₆) Expected m/z	D-Mannitol- 13C ₆ (¹³ C ₆ H ₁₄ O ₆) Expected m/z	Polarity	Common Source
[M-H] ⁻	181.07	187.10	Negative	Deprotonation
[M+H] ⁺	183.09	189.11	Positive	Protonation
[M+Na] ⁺	205.07	211.09	Positive	Sodium Adduct
[M+K] ⁺	221.04	227.06	Positive	Potassium Adduct
[M+Cl] ⁻	217.04	223.07	Negative	Chloride Adduct[5]

Q2: Why is **D-Mannitol-13C₆** used as an internal standard?

A: **D-Mannitol-13C₆** is an ideal stable isotope-labeled internal standard (SIL-IS) for quantifying unlabeled D-Mannitol.[6] Standard (¹²C) mannitol is found in many foods and commercial products, which can lead to high and variable baseline measurements in biological samples.[7] [8] The ¹³C₆-labeled version has the same chemical structure and chromatographic retention time as the unlabeled analyte but is clearly distinguishable by its mass-to-charge ratio in a mass spectrometer.[8][9] This allows for more accurate and reliable quantification by correcting for matrix effects, extraction variability, and instrument response.

Q3: What are the typical MRM transitions for D-Mannitol and **D-Mannitol-13C₆**?

A: Multiple reaction monitoring (MRM) transitions are highly specific to the precursor and product ions. Published methods often utilize negative ion mode for mannitol analysis.[9]

Table 2: Example MRM Transitions for Mannitol Analysis in Negative Ion Mode

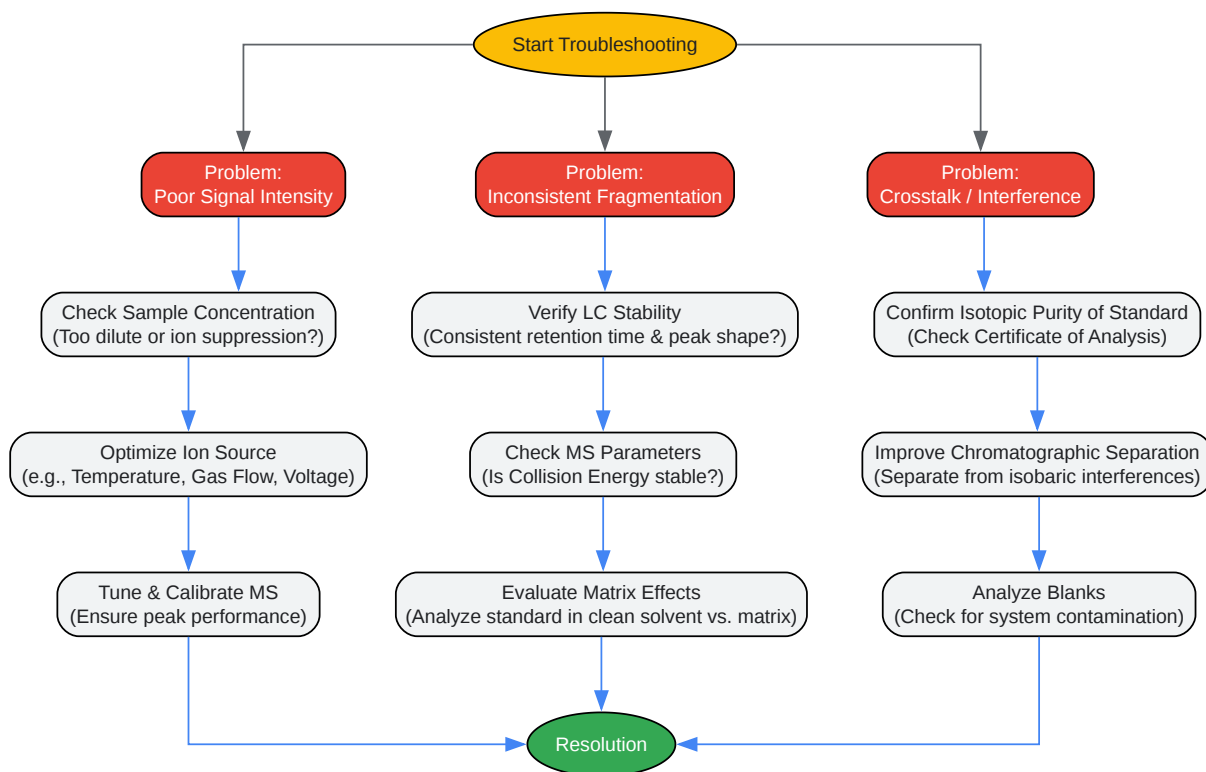
Compound	Precursor Ion (m/z)	Product Ion (m/z)	Reference
D-Mannitol	181.05	89.0	[9]
D-Mannitol-13C ₆ (IS)	186.9	60.9	[9]

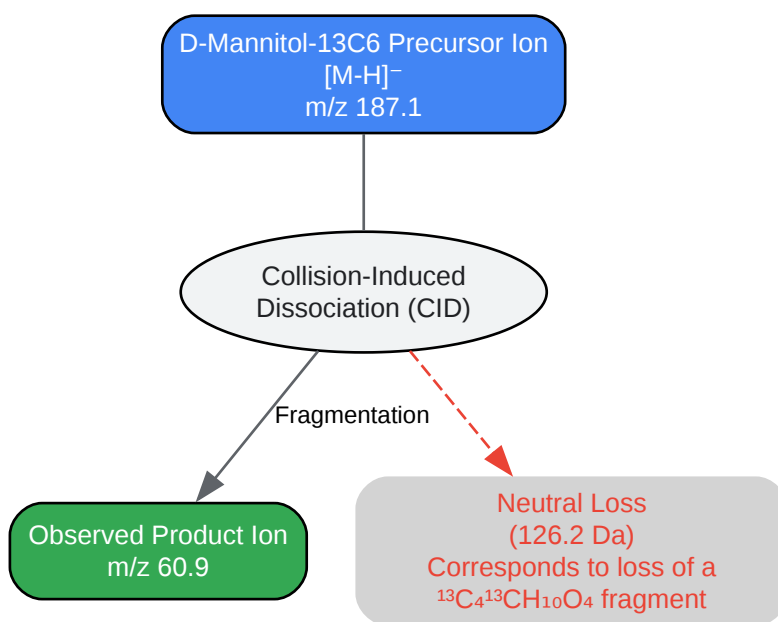
Q4: Why does my **D-Mannitol-13C6** show a complex or unexpected fragmentation pattern?

A: The fragmentation of sugar alcohols like mannitol can be complex and is highly dependent on the instrument conditions. Fragmentation is characterized by neutral losses (such as water) and various cross-ring cleavages.^{[10][11]} The choice of ionization mode (positive vs. negative) and the amount of collision energy applied (CID) significantly influence which product ions are formed and their relative abundances.^[2] Negative ion mode CID, for instance, can promote the formation of more cross-ring fragments compared to positive mode.^{[1][2]}

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of **D-Mannitol-13C6**.





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